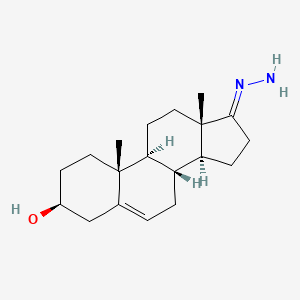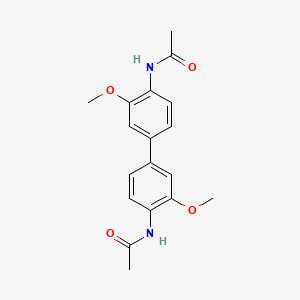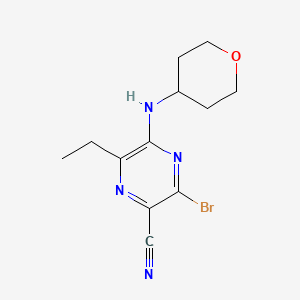![molecular formula C18H20N4O B11829163 7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCGC00262650 is a potent inhibitor of the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This compound is known for its ability to block the entry of merozoites into red blood cells, making it a significant molecule in the study of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00262650 involves the formation of a pyrrolo[2,3-d]pyrimidine core. The key steps include:
Cyclization: Formation of the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Introduction of the cyclopentyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for NCGC00262650 are not widely documented. the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
NCGC00262650 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
NCGC00262650 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific protein interactions.
Biology: Investigated for its role in blocking merozoite entry into red blood cells.
Medicine: Potential therapeutic applications in the treatment of malaria.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
NCGC00262650 exerts its effects by inhibiting the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This inhibition prevents the entry of merozoites into red blood cells, thereby blocking the infection process. The molecular targets involved include the apical membrane antigen 1 and rhoptry neck protein 2 pathways .
Comparison with Similar Compounds
Similar Compounds
- Myricetin 3-O-α-L-arabinopyranoside
- Sitafloxacin-d 4 hydrochloride
- Nebacumab
- Gepotidacin
Uniqueness
NCGC00262650 is unique due to its dual inhibition of both the apical membrane antigen 1-rhoptry neck protein 2 interaction and c-Src tyrosine kinase activity. This dual inhibition makes it a valuable compound for studying multiple pathways simultaneously .
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21) |
InChI Key |
BRUSFAZPHIPJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)





![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
